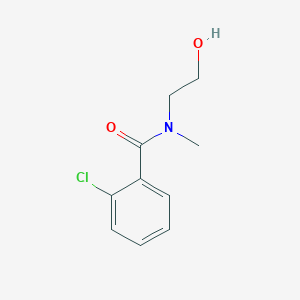
5-bromo-N,N-diethyl-2-hydroxybenzamide
Overview
Description
5-bromo-N,N-diethyl-2-hydroxybenzamide, also known as BDEHB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-diethyl-2-hydroxybenzamide is not well understood, but it is believed to exert its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 5-bromo-N,N-diethyl-2-hydroxybenzamide has also been shown to modulate the expression of various genes involved in inflammation and cell growth.
Biochemical and Physiological Effects:
5-bromo-N,N-diethyl-2-hydroxybenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and LOX enzymes, reduction in the levels of pro-inflammatory cytokines, and enhancement of antioxidant defenses. 5-bromo-N,N-diethyl-2-hydroxybenzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
5-bromo-N,N-diethyl-2-hydroxybenzamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in aqueous solutions and high cost may limit its use in some experiments.
Future Directions
There are several future directions for the study of 5-bromo-N,N-diethyl-2-hydroxybenzamide, including the investigation of its potential as a therapeutic agent in the treatment of neurodegenerative diseases, the development of more efficient synthesis methods, and the exploration of its potential as a lead compound for the development of new drugs. Further studies are also needed to elucidate the mechanism of action of 5-bromo-N,N-diethyl-2-hydroxybenzamide and its effects on various biological processes.
Conclusion:
In conclusion, 5-bromo-N,N-diethyl-2-hydroxybenzamide is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 5-bromo-N,N-diethyl-2-hydroxybenzamide as a therapeutic agent and its effects on various biological processes.
Scientific Research Applications
5-bromo-N,N-diethyl-2-hydroxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. 5-bromo-N,N-diethyl-2-hydroxybenzamide has also been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
5-bromo-N,N-diethyl-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13(4-2)11(15)9-7-8(12)5-6-10(9)14/h5-7,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHBIRFKJOQVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,N-diethyl-2-hydroxybenzamide | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)

![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)
![1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
![[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate](/img/structure/B7468586.png)
![3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)
![methyl 4-[(E)-[(3E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)-3-[(4-methoxycarbonylphenyl)methylidene]cyclopentylidene]methyl]benzoate](/img/structure/B7468626.png)
![Dimethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B7468629.png)
